molecular formula C24H28FIO6 B11829452 2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate

2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate

Cat. No.: B11829452
M. Wt: 558.4 g/mol
InChI Key: QFOSFMQRKLDCKT-DSKBABDPSA-N
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Description

2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate is a complex organic compound with a unique structure It belongs to the class of cyclopenta[a]phenanthrene derivatives and is characterized by the presence of fluorine, iodine, and multiple hydroxyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate involves multiple steps, including the introduction of fluorine and iodine atoms, as well as the formation of the cyclopenta[a]phenanthrene core. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine or fluorine sources. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or oxo groups, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular processes. Its fluorine and iodine atoms can be detected using advanced imaging techniques, providing valuable insights into biological systems.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where fluorine and iodine play a crucial role.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may exert its effects through various mechanisms, including inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate lies in its specific combination of fluorine and iodine atoms, which confer unique chemical and biological properties. This makes it distinct from other similar compounds and enhances its potential for various applications.

Properties

Molecular Formula

C24H28FIO6

Molecular Weight

558.4 g/mol

IUPAC Name

[2-[(8S,9R,10S,13R,14S,16R,17R)-9-fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H28FIO6/c1-13-8-18-17-5-4-15-9-16(28)6-7-21(15,3)23(17,25)19(29)10-22(18,12-26)24(13,31)20(30)11-32-14(2)27/h6-7,9,13,17-18,31H,4-5,8,10-12H2,1-3H3/t13-,17+,18+,21+,22-,23+,24+/m1/s1

InChI Key

QFOSFMQRKLDCKT-DSKBABDPSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)CI)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)CI)F)C

Origin of Product

United States

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